4H-Cyclopenta[d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
270-96-2 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
4H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-3,5H,4H2 |
InChI Key |
JIGKYDDEKMMFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC2=NC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Cyclopenta D Pyrimidine and Its Derivatives
De Novo Synthesis Strategies for the Core Skeleton
The formation of the fundamental 4H-cyclopenta[d]pyrimidine structure is primarily achieved through cyclization reactions to build the pyrimidine (B1678525) ring onto a pre-existing cyclopentane (B165970) precursor or through annulation strategies that construct the cyclopentane ring onto a pyrimidine core.
Cyclization Reactions for Pyrimidine Ring Formation
A prevalent method for constructing the this compound core involves the cyclization of a functionalized cyclopentane derivative. A common starting material is ethyl 2-oxocyclopentanecarboxylate. acs.org This strategy typically involves a condensation reaction with an amidine-containing compound to form the pyrimidine ring.
For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with acetamidine (B91507) hydrochloride in the presence of a base like potassium tert-butoxide in a solvent such as dimethylformamide (DMF) leads to the formation of a 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. acs.orgnih.gov This initial cyclized product can then undergo further modifications.
Another approach involves the cyclocondensation of 2-aminobenzimidazole (B67599) with β-bromo-α,β-unsaturated aldehydes, which can be extended to create complex fused pyrimidine systems. semanticscholar.org The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), also serves as a classic method for pyrimidine synthesis and can be adapted for cyclopenta[d]pyrimidine derivatives. nih.gov
Annulation of the Cyclopentane Moiety
Alternatively, the cyclopentane ring can be fused onto an existing pyrimidine structure. One such method involves the closure of the cyclopentane ring on a pyrimidine precursor, leading to the formation of a substituted cyclopenta[d]pyrimidine. researchgate.net This can be achieved through intramolecular cyclization reactions.
Functionalization and Derivatization Approaches
Once the this compound core is established, a wide array of derivatives can be synthesized through various functionalization reactions on both the pyrimidine and cyclopentane rings.
Substitution Reactions on the Pyrimidine Ring
A key intermediate for derivatization is the 4-chloro-cyclopenta[d]pyrimidine, which is readily prepared by treating the corresponding 4-hydroxy-cyclopenta[d]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.com The chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions.
This allows for the introduction of a diverse range of substituents. For example, reaction with various anilines in the presence of an acid catalyst can yield N-aryl-cyclopenta[d]pyrimidin-4-amines. acs.orgnih.gov Similarly, treatment with secondary amines leads to the corresponding 4-amino derivatives. nih.gov The sulfone group on the pyrimidine ring can also be replaced with various amines or alkoxy groups to generate a library of derivatives. acs.org
Table 1: Examples of Substitution Reactions on the Pyrimidine Ring
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-chloro-2-methylcyclopenta[d]pyrimidine | N-methyl-4-nitroaniline | N-methyl-N-(4-nitrophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | 79 |
| 4-chloro-2-methylcyclopenta[d]pyrimidine | Various secondary amines | 4-substituted-amino-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidines | 61-93 |
Modifications of the Cyclopentane Ring
The cyclopentane portion of the molecule can also be functionalized. One reported method involves the synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov This is achieved by first brominating the 7-position with N-bromosuccinimide, followed by reaction with thiourea and subsequent hydrolysis to yield the 7-thiol. nih.gov This thiol can then be alkylated with various alkyl halides to produce a range of 7-thioether derivatives. nih.gov
Table 2: Synthesis of 7-Thio Derivatives
| Precursor | Reaction Steps | Final Product |
|---|---|---|
| 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | 1. Bromination (N-bromosuccinimide)2. Thiolation (Thiourea, NaOH) | 3-Cyclohexyl-7-sulfanyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione |
Introduction of Diverse Side Chains and Heteroatoms
The synthetic methodologies allow for the incorporation of a wide variety of side chains and additional heteroatoms, leading to complex derivatives. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives fused with a cyclopenta[d]pyrimidine core have been synthesized. mdpi.com The synthesis often starts from a 2-amino-thiophene carboxamide derivative which undergoes cyclocondensation.
Furthermore, the introduction of substituents such as methylthio groups at the 2-position of the pyrimidine ring provides another handle for further modification. acs.org These groups can be oxidized to sulfoxides and sulfones, which can then be displaced by other nucleophiles. acs.org The introduction of piperazinyl and other heterocyclic moieties at various positions of the core structure has also been reported, highlighting the versatility of the synthetic strategies.
Regioselective Synthesis Pathways
Regioselectivity, the control of the region of a molecule where a chemical reaction occurs, is a critical aspect of synthesizing substituted this compound derivatives. The pyrimidine ring possesses multiple reactive sites, and directing incoming substituents to the desired position is essential for creating specific isomers with distinct biological activities.
One of the common challenges in the chemistry of pyrimidines is controlling nucleophilic substitution on di- or tri-substituted pyrimidine rings. For instance, in 2,4-dichloropyrimidine (B19661) derivatives, the C4 position is generally more reactive towards nucleophiles than the C2 position. This inherent reactivity difference allows for sequential and regioselective substitution. Research on other pyrimidine systems has demonstrated that nucleophilic attack on 2,4-dichloro-6-phenylpyrimidine (B1267630) is highly regioselective, favoring the formation of C-4 substituted products. researchgate.net This principle can be extended to the 4-chloro-cyclopenta[d]pyrimidine scaffold, where the C4-chloride is preferentially displaced by a variety of nucleophiles.
In the synthesis of more complex fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, regioselectivity is also a key consideration. The synthesis of carbocyclic nucleoside analogues of these systems often involves the Mitsunobu reaction, where the regioselectivity of the alkylation on the pyrazole (B372694) nitrogen atoms is crucial. rsc.org Theoretical investigations using molecular mechanics (MM) and quantum mechanics (QM) can be employed to predict the thermodynamic and kinetic stability of the possible regioisomers, guiding the experimental conditions to favor the desired product. rsc.org
Furthermore, multi-component reactions (MCRs) can be designed to proceed with high regioselectivity. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst can afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives with excellent regioselectivity. ugr.es The reaction mechanism involves a sequence of Knoevenagel and Michael addition reactions, followed by cyclization, where the inherent reactivity of the intermediates dictates the final regiochemical outcome. ugr.es Similar strategies can be envisioned for the regioselective construction of the this compound core.
Synthesis of Advanced Intermediates for Complex Derivatives
The synthesis of complex derivatives of this compound often relies on the preparation of key advanced intermediates that can be further elaborated. These intermediates typically contain functional groups that allow for the introduction of various substituents and the construction of more intricate molecular architectures.
A pivotal intermediate in the synthesis of many this compound derivatives is 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine . This intermediate can be synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate. chemisgroup.us Cyclization with acetamidine hydrochloride yields the corresponding pyrimidinone, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to afford the 4-chloro derivative. researchgate.net
This 4-chloro intermediate is highly versatile. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of amine, ether, and thioether functionalities. For example, it can be coupled with various aniline (B41778) derivatives in the presence of an acid catalyst to generate N-aryl-4-aminocyclopenta[d]pyrimidine intermediates. chemisgroup.us These intermediates can be further modified, for instance, by reduction of a nitro group on the aniline ring to an amine, which can then participate in subsequent cyclization reactions to form more complex fused systems. chemisgroup.us
Another important class of intermediates is derived from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. Although this is a thieno[2,3-d]pyrimidine precursor, the synthetic strategies are analogous and relevant. This starting material can be prepared via the Gewald reaction. journalirjpac.com From this precursor, a variety of fused pyrimidine derivatives can be accessed. For instance, reaction with phenylisothiocyanate yields a thiourea derivative, which can then be cyclized with active methylene (B1212753) compounds to form thieno[2,3-d]pyrimidine-4(3H)-one derivatives. journalirjpac.com N-acylation of the 2-amino group provides another handle for further functionalization and cyclization reactions. journalirjpac.com
The synthesis of these advanced intermediates is often a multi-step process, as illustrated in the table below, which outlines the synthesis of a key precursor for a series of microtubule targeting agents. researchgate.net
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Ethyl 2-oxocyclopentane-1-carboxylate | Acetamidine hydrochloride, KOt-Bu, DMF, 120 °C | 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one | 79% |
| 2 | 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one | POCl₃, 100 °C, 4 h | 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 73% |
This systematic approach to building advanced intermediates is crucial for the divergent synthesis of libraries of this compound derivatives for biological screening.
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and efficient, often proceeding with high yields and selectivity. The principles of MCRs can be effectively applied to the synthesis of pyrimidine-based heterocyclic systems, including the this compound scaffold.
While specific MCRs for the direct synthesis of the this compound core are not extensively reported, analogous MCRs for other fused pyrimidine systems highlight the potential of this strategy. For example, a one-pot, three-component reaction involving an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative has been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. ugr.es This reaction proceeds in high yields under mild conditions, demonstrating the feasibility of constructing fused pyrimidine rings through MCRs. ugr.es
A plausible MCR approach for the synthesis of this compound derivatives could involve the reaction of a cyclopentanone (B42830) derivative, an aldehyde, and a source of the pyrimidine ring, such as urea or a guanidine (B92328) derivative. The reaction of 2-arylidenecyclopentanones with thiourea and malononitrile (B47326) in the presence of a base has been shown to produce pyrimidine derivatives, showcasing the utility of cyclopentanone-based starting materials in MCRs.
Copper-catalyzed MCRs have also emerged as a versatile method for synthesizing complex heterocyclic systems. For instance, a four-component reaction of 2-methylindole, aromatic aldehydes, and 1,3-dimethylbarbituric acid, catalyzed by copper sulfate, has been used to generate spiro[carbazole-3,5'-pyrimidines] in good yields and with high diastereoselectivity. In this reaction, both the diene and the dienophile are generated in situ. This strategy could be adapted to the synthesis of spiro-cyclopenta[d]pyrimidine derivatives.
The advantages of using MCRs for the synthesis of this compound and its analogues are summarized in the table below.
| Advantage | Description | Reference |
| Efficiency | Complex molecules are assembled in a single synthetic operation, reducing the number of steps and purification procedures. | |
| Atom Economy | Most of the atoms from the starting materials are incorporated into the final product, minimizing waste. | |
| Diversity | By varying the different components, large libraries of compounds can be rapidly synthesized for screening purposes. | |
| Green Chemistry | MCRs often use greener solvents or can be performed under solvent-free conditions, and they reduce energy consumption. | ugr.es |
The development of novel MCRs for the direct and efficient synthesis of the this compound scaffold remains a promising area for future research.
Stereoselective Synthesis Approaches
The cyclopentane ring of the this compound system can contain multiple stereocenters, and the specific stereochemistry of these centers can have a profound impact on the biological activity of the molecule. Therefore, stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is of paramount importance in this field.
Stereoselective approaches to the synthesis of this compound derivatives often focus on the construction of the cyclopentane ring with the desired stereochemistry. One common strategy is the use of chiral starting materials. For example, enantiomerically pure cyclopentane derivatives can be used as precursors to build the fused pyrimidine ring.
Another powerful method is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a reaction. For instance, asymmetric hydrogenation or cycloaddition reactions can be employed to create chiral centers in the cyclopentane ring. While direct examples for the this compound core are limited, the principles are well-established in the synthesis of other cyclopentane-containing molecules.
A relevant example is the stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which features a cyclopenta[d]isoxazole core. The key step in this synthesis is a highly stereoselective nucleophilic attack of a cyanide ion on a 4-imino derivative, which sets the stereochemistry of the newly formed stereocenter. This demonstrates how stereocenters on a cyclopentane ring fused to a heterocycle can be controlled.
The stereoselective synthesis of spirocyclic oxindoles, where a cyclopentane ring is spiro-fused to an oxindole, also provides valuable insights. ugr.es Many of these syntheses utilize [3+2] cycloaddition reactions between a dipolarophile and a three-atom component, often catalyzed by a chiral catalyst, to construct the cyclopentane ring with high diastereo- and enantioselectivity. ugr.es These methodologies could be adapted for the synthesis of spiro-cyclopenta[d]pyrimidine derivatives or for the construction of the cyclopentane ring prior to the formation of the pyrimidine ring.
The synthesis of potential isomers of key starting materials for drugs like Ticagrelor, which contains a chiral cyclopentane ring, further underscores the importance of stereoselective synthesis. These syntheses often involve multi-step sequences with careful control of stereochemistry at each step.
The table below summarizes some of the key strategies for achieving stereoselectivity in the synthesis of cyclopentane-fused heterocyclic systems.
| Strategy | Description | Example Application | Reference |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis of complex natural products. | |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a chemical transformation. | Asymmetric cycloadditions, hydrogenations. | ugr.es |
| Diastereoselective Reactions | Uses the existing stereochemistry in a molecule to control the formation of new stereocenters. | Nucleophilic additions to chiral imines. | |
| Enzymatic Resolutions | Utilizes enzymes to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of chiral alcohols or amines. | N/A |
The development of efficient and highly stereoselective synthetic routes to this compound derivatives is crucial for accessing enantiomerically pure compounds for pharmacological evaluation.
Pharmacological Profiling and Biological Activity Studies of 4h Cyclopenta D Pyrimidine Derivatives
Anticancer and Antiproliferative Activities
Modulation of Microtubule Dynamics and Assembly
A significant mechanism through which 4H-Cyclopenta[d]pyrimidine derivatives exert their anticancer effects is by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis and cell division. Certain derivatives have been identified as potent microtubule targeting agents that function by inhibiting tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle. nih.gov
The binding of these derivatives to the colchicine site leads to the inhibition of microtubule formation, causing a loss of cellular microtubules. This disruption of microtubule dynamics ultimately results in cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells. The cyclopenta[d]pyrimidine scaffold has been shown to form crucial hydrophobic interactions within the colchicine binding pocket of tubulin. nih.gov The three-dimensional conformation of the molecule, including the rotation of substituted aryl rings, can significantly influence its potency as a microtubule depolymerizing agent. nih.gov
Inhibition of Cellular Proliferation in Specific Cancer Cell Lines
Derivatives of this compound have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects are often observed at nanomolar concentrations, highlighting their potential as effective anticancer agents. For instance, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine has shown significant potency against MDA-MB-435 melanoma cells. nih.gov
The antiproliferative activity of these compounds is intrinsically linked to their ability to disrupt microtubule dynamics. By interfering with the formation of the mitotic spindle, they effectively halt the process of cell division in rapidly proliferating cancer cells. The structure-activity relationship (SAR) studies of these derivatives have revealed that modifications to various positions on the cyclopenta[d]pyrimidine core and its substituents can significantly impact their cytotoxic potency. nih.gov For example, the presence of a 4'-methoxy group on an N-phenyl substituent has been found to be important for potent activity. nih.gov
Below is an interactive data table summarizing the antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 | MCF-7 (Breast) | 70.86 |
| Compound 2 | MCF-7 (Breast) | 94.77 |
| Compound 3 | MCF-7 (Breast) | >250 |
| Compound 4 | MCF-7 (Breast) | >250 |
| Compound 5 | MCF-7 (Breast) | >250 |
Note: The data in this table is based on available research and may not be exhaustive. tubitak.gov.trresearchgate.net
Mechanisms of Overcoming Drug Resistance (e.g., Pgp, βIII-tubulin circumvention)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or alterations in drug targets, such as the expression of specific tubulin isotypes like βIII-tubulin. nih.gov Encouragingly, certain this compound derivatives have demonstrated the ability to circumvent these resistance mechanisms. nih.gov
Many colchicine site binding agents are not substrates for P-gp, allowing them to evade efflux from the cancer cell and maintain their intracellular concentration and cytotoxic effect. nih.gov Furthermore, these compounds have been shown to be effective against cancer cells that overexpress βIII-tubulin, a tubulin isotype associated with resistance to taxane-based chemotherapeutics. nih.gov The ability to overcome these clinically relevant mechanisms of drug resistance makes this compound derivatives promising candidates for the treatment of refractory cancers.
Targeted Enzyme and Receptor Modulation
Kinase Inhibition (e.g., VEGFR-2, PI3K, EGFR)
In addition to their effects on microtubule dynamics, some pyrimidine (B1678525) derivatives have been explored for their potential to inhibit protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
VEGFR-2 Inhibition: Research has shown that certain 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can potentially disrupt tumor angiogenesis and inhibit tumor growth.
PI3K and EGFR Inhibition: While the broader class of pyrimidine derivatives has been extensively studied as inhibitors of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), specific research on this compound derivatives targeting these kinases is not extensively documented in publicly available literature. The PI3K pathway is critical for cell survival and proliferation, and EGFR is a key driver in many epithelial cancers. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, have shown promise as PI3K and EGFR inhibitors. dntb.gov.uanih.gov However, dedicated studies on the this compound scaffold for these specific targets are needed to confirm their potential in this area.
Folic Acid Pathway Enzyme Inhibition (e.g., Glycinamide Ribonucleotide Formyltransferase - GARFTase)
The folic acid metabolic pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Enzymes in this pathway are well-established targets for anticancer drugs. Glycinamide ribonucleotide formyltransferase (GARFTase) is a key enzyme in the de novo purine (B94841) biosynthesis pathway.
While related heterocyclic systems like thieno[2,3-d]pyrimidines have been investigated as inhibitors of GARFTase, there is currently a lack of specific published research demonstrating the inhibition of GARFTase by derivatives of the this compound scaffold. Therefore, the potential of these specific compounds to act as antifolates by targeting GARFTase remains an area for future investigation.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Derivatives of the this compound core have been identified as potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.gov The exploration of this chemical series has led to the optimization of both in vitro affinity and pharmacokinetic profiles. nih.gov A significant advancement in the development of these antagonists was the replacement of typical alkyl chains with substituted heteroaryl moieties, which resulted in a notable improvement in metabolic stability. nih.gov This structural modification has yielded compounds with low plasma clearance, good oral bioavailability, and high brain penetration. nih.gov
One exemplary compound from this class demonstrated a dose-dependent "anxiolytic-like" effect in preclinical models, specifically by decreasing the vocalization of rat pups when administered orally. nih.gov The structure-activity relationship (SAR) studies of this series have focused on modifications at two key positions: the top amine and the bottom phenyl substituents, to enhance the desired pharmacological properties. nih.gov
Anti-Infective Properties
Antimicrobial Activity
The this compound nucleus and its derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that various substituted pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For instance, certain novel pyrimidine and pyrimidopyrimidine analogs have demonstrated excellent antimicrobial activity against a panel of microorganisms including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungal species Candida albicans and Aspergillus flavus. nih.gov
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Research on various pyrimidine derivatives has provided specific MIC values against different pathogens. For example, some pyrido[2,3-d]pyrimidine-dione derivatives have shown high potency against Gram-positive bacteria, with MIC values as low as 100 µg/mL against B. subtilis and Clostridium tetani. researchgate.net Furthermore, certain compounds within this class have exhibited notable antifungal activity against C. albicans. researchgate.net
| Compound Class | Microorganism | MIC (µg/mL) |
|---|---|---|
| Pyrido[2,3-d]pyrimidine-dione derivatives | Bacillus subtilis | 100 |
| Pyrido[2,3-d]pyrimidine-dione derivatives | Clostridium tetani | 100 |
| Pyrido[2,3-d]pyrimidine-dione derivatives | Candida albicans | 250 |
Antiviral Activity
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics. A wide variety of pyrimidine derivatives have been synthesized and evaluated for their activity against a broad spectrum of viruses, including influenza virus, respiratory syncytial virus, dengue virus, and human immunodeficiency virus (HIV). nih.gov The antiviral potential of these compounds is typically assessed by determining their 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral replication.
For instance, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com The selectivity of these compounds is a critical factor, and it is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50. researchgate.net A higher SI value indicates a more favorable safety profile. While specific data for this compound derivatives is still emerging, the broader class of pyrimidines continues to be a fertile ground for the discovery of novel antiviral agents. nih.gov
| Compound Class | Virus | IC50 (µM) |
|---|---|---|
| Bioflavonoid (Quercetin) | Dengue virus type-2 | 35.7 (post-adsorption) |
| Bioflavonoid (Quercetin) | Dengue virus type-2 | 28.9 (continuous treatment) |
| Bioflavonoid (Daidzein) | Dengue virus type-2 | 142.6 (post-adsorption) |
Central Nervous System (CNS) Activities
Anticonvulsant Effects
Derivatives of pyrimidine-fused heterocyclic systems have been a subject of interest in the search for new antiepileptic drugs. The anticonvulsant activity of these compounds is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet or scPTZ) induced seizure tests. nih.govnih.gov The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test suggests an ability to raise the seizure threshold. nih.gov
The potency of these compounds is determined by their median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. For example, studies on 2,4(1H)-diarylimidazoles, which can be considered as pyrimidine bioisosteres, have identified compounds with significant anticonvulsant activity in the MES model, with ED50 values ranging from 46.8 mg/kg to 136.7 mg/kg. nih.gov Similarly, certain triazolopyrimidine derivatives have shown potent anticonvulsant effects in both MES and PTZ models, with one of the most potent compounds exhibiting an ED50 of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. nih.gov
| Compound Class | Test Model | ED50 (mg/kg) |
|---|---|---|
| 2,4(1H)-Diarylimidazoles (Compound 13) | MES | 46.8 |
| 2,4(1H)-Diarylimidazoles (Compound 10) | MES | 61.7 |
| Triazolopyrimidine derivative (Compound 6d) | MES | 15.8 |
| Triazolopyrimidine derivative (Compound 6d) | PTZ | 14.1 |
Antidepressant-like Activities
The therapeutic potential of pyrimidine derivatives extends to the treatment of depressive disorders. The antidepressant-like effects of novel compounds are commonly assessed using behavioral despair models in rodents, such as the forced swim test (FST) and the tail suspension test (TST). nih.gov In these tests, a reduction in the duration of immobility is indicative of potential antidepressant activity. nih.gov
Research into various heterocyclic compounds containing a pyrimidine ring has revealed promising antidepressant-like profiles. For instance, kappa-opioid receptor antagonists have been shown to decrease immobility in the FST, suggesting an antidepressant-like effect. duke.edu While specific studies focusing solely on this compound derivatives are limited in the public domain, the broader family of pyrimidine-containing compounds continues to be a source of inspiration for the design of new molecules with potential antidepressant properties. The evaluation of these compounds in established models like the FST and TST is a critical step in identifying new therapeutic leads for depression. nih.gov
Anxiolytic-like Behavioral Effects
A thorough review of available scientific literature did not yield specific studies focusing on the anxiolytic-like behavioral effects of this compound derivatives. The current body of research on this specific scaffold has not explored its potential activity on the central nervous system in the context of anxiety.
Anti-Inflammatory Potential
Derivatives of the broader pyrimidine class are well-documented for their wide range of biological activities, including significant anti-inflammatory properties. rsc.orgmdpi.comnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923) like PGE2. nih.govnih.gov
Studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activities comparable to the reference drug meloxicam. mdpi.comnih.gov
Research on cycloalkyl[d]pyrimidines, which includes the cyclopenta[d]pyrimidine skeleton, has indicated their potential for anti-inflammatory activity. nih.gov The investigation of various pyrimidine analogs has shown that they can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats. nih.govnih.gov Some bicyclic pyrimidine derivatives have exhibited potency comparable to indomethacin (B1671933) without the associated gastric ulceration. nih.gov
The anti-inflammatory effects are attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis and the suppression of other inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS). nih.govrsc.org
| Compound Type | Assay | Results | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Carrageenan-induced paw edema | Up to 42% protection; Decreased PGE2 concentration to 19 pg/mL | nih.gov |
| Cyanopyrimidine hybrids (3b, 5b, 5d) | COX-2 Inhibition | IC50 values of 0.20, 0.18, and 0.16 µM, respectively | nih.gov |
| Pyrimidine derivatives (L1, L2) | COX-2 Inhibition | High selectivity for COX-2, comparable to meloxicam | mdpi.comnih.gov |
| Morpholinopyrimidine derivatives (V4, V8) | LPS-stimulated RAW 264.7 cells | Inhibited NO production; Reduced iNOS and COX-2 mRNA and protein expression | rsc.org |
Agrochemical Applications (e.g., Insecticidal, Fungicidal Activity)
The pyrimidine scaffold is a crucial component in the development of modern agrochemicals due to its significant fungicidal and insecticidal properties. nih.gov
Fungicidal Activity
Numerous pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a wide range of phytopathogenic fungi. nih.gov These studies are critical for developing new fungicides to combat crop diseases, which pose a significant threat to food production. frontiersin.org
Research has shown that novel pyrimidine derivatives can exhibit potent fungicidal effects, sometimes exceeding those of commercial fungicides. nih.govresearchgate.net For example, certain pyrimidine derivatives containing an amide moiety displayed 100% inhibition against Phomopsis sp. at a concentration of 50 µg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org One particular compound from this series, 5o , showed an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., significantly better than Pyrimethanil (32.1 µg/ml). frontiersin.org Similarly, other synthesized series have shown significant inhibition against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govfrontiersin.orgfrontiersin.org
| Compound Series | Fungal Strain | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Amide-containing pyrimidines (5f, 5o) | Phomopsis sp. | 100.0 | frontiersin.org |
| Amide-containing pyrimidine (5o) | B. dothidea | 88.5 | frontiersin.org |
| Amide-containing pyrimidine (5o) | B. cinerea | 84.7 | frontiersin.org |
| Triazolopyrimidine derivatives (4, 5h, 5o, 5r) | Botrytis cinerea (various species) | 72.3 - 82.7 | frontiersin.org |
| Substituted pyrimidines (4c) | S. sclerotiorum (SS) | 66.7 | nih.gov |
Insecticidal Activity
In the search for new pest control agents, pyrimidine derivatives have been investigated for their insecticidal properties. The development of novel bioactive molecules is crucial to manage insect vectors of disease and to overcome pesticide resistance. nih.gov
A series of novel pyrimidine derivatives incorporating a urea (B33335) pharmacophore were tested against the yellow fever mosquito, Aedes aegypti. Several of these compounds demonstrated insecticidal activity against both adult and larval stages. nih.gov Notably, compound 4d from this series achieved 70% mortality at a concentration of 2 µg/mL. nih.gov Other research into pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) motif found that some compounds exhibited 100% insecticidal activity against the pest Mythimna separata. researchgate.net Furthermore, derivatives of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine, a related fused heterocyclic system, have also been synthesized and tested for insecticidal activity. nih.gov
| Compound Type | Target Insect | Activity | Reference |
|---|---|---|---|
| Pyrimidine-urea derivative (4d) | Aedes aegypti | 70% mortality at 2 µg/mL | nih.gov |
| Pyrimidin-4-amine derivatives (6d, 6f, 6o, etc.) | Mythimna separata | 100% activity | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Exploration of Substituent Effects on Biological Potency
The biological potency of 4H-Cyclopenta[d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on the core structure. Structure-Activity Relationship (SAR) studies have systematically dissected these effects, providing a roadmap for rational drug design.
The substitution at the 4-position of the cyclopenta[d]pyrimidine ring, typically with an aniline (B41778) moiety, is a critical determinant of activity. The electronic properties of substituents on this aromatic ring play a pivotal role.
Initial studies identified that an N-methyl-N-(4-methoxyphenyl) group at the 4-position conferred potent nanomolar activity in cancer cell lines. The 4'-methoxy group was found to be particularly advantageous. Research indicates that this substituent, featuring an electron-donating character and a hydrogen bond acceptor atom (oxygen), is crucial for high potency.
To further explore this, isosteric replacements for the oxygen atom in the 4'-methoxy group were investigated.
Sulfur Isostere : Replacing the 4'-methoxy group (-OCH₃) with a 4'-methylthio group (-SCH₃) resulted in a compound with even greater potency in certain melanoma cell lines. The S-methyl analog demonstrated an IC₅₀ of 4.6 nM, compared to 7.0 nM for the parent methoxy (B1213986) compound.
Nitrogen Isostere : Substitution with a 4'-dimethylamino group (-N(CH₃)₂) also yielded a highly potent analog.
Electron-Withdrawing Groups : In contrast, the introduction of an electron-withdrawing group at the 4'-position of the aniline ring led to a loss of activity. Similarly, a 4'-methyl group, which is less electron-donating than a methoxy group, also resulted in the loss of microtubule depolymerization activity.
These findings underscore the necessity of a substituent at the 4'-position that is both electron-donating and capable of acting as a hydrogen bond acceptor.
| Compound Analogue | 4'-Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | -OCH₃ (Methoxy) | 7.0 | nih.gov |
| Sulfur Isostere | -SCH₃ (Methylthio) | 4.6 | nih.gov |
| Metabolite of Parent | -OH (Hydroxy) | 405 | nih.gov |
| Methylated Analogue | -CH₃ (Methyl) | Inactive | nih.gov |
| Electron-Withdrawing Analogue | (e.g., -NO₂) | Inactive | nih.gov |
Modifications to other parts of the this compound scaffold also significantly influence biological outcomes. An N-methyl group on the amine linking the pyrimidine (B1678525) core to the phenyl ring appears important for potent activity.
Furthermore, substitutions on the cyclopentane (B165970) ring have been explored. It was determined that a substituent at the 6-position of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is not a necessary requirement for activity. In fact, some of the most potent compounds in one series lacked a 6-substituent.
While the introduction of chiral centers can profoundly impact biological activity due to the stereospecific nature of ligand-target interactions, specific studies comparing the activity of different enantiomers of this compound derivatives were not available in the reviewed literature. However, research on related scaffolds has demonstrated that creating a chiral center can sterically restrict the conformational preferences of the molecule. For instance, the substitution of a methyl group on a methylene (B1212753) bridge connecting the phenyl ring to the core amine was proposed to affect biological activity by limiting the rotation around the C4-N bond. This suggests that the stereochemistry of substituents could be a critical factor in optimizing the activity profiles of this class of compounds, though direct comparative data for the this compound core is not presently available.
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound derivatives is a key factor in their interaction with biological targets like tubulin. The flexibility and rotational freedom of the molecule, particularly of the aromatic substituents, can dictate binding affinity and, consequently, biological potency.
Studies using Nuclear Overhauser Effect Spectroscopy (NOESY) have been employed to understand these conformational preferences. For example, in a series of N-naphthyl cyclopenta[d]pyrimidines, NOESY studies revealed that a hindered rotation of the naphthyl ring around the core scaffold in one isomer resulted in an inactive compound. In contrast, a different isomer, which showed free rotation of the naphthyl ring, was the most potent in the series, exhibiting low nanomolar IC₅₀ values. This stark difference in activity highlights that rotational flexibility can be essential for the molecule to adopt the optimal conformation for binding within the target protein's active site.
Molecular docking simulations further illuminate these interactions. Docking of potent compounds into the colchicine (B1669291) site of tubulin shows that the cyclopenta[d]pyrimidine scaffold engages in hydrophobic interactions with key amino acid residues such as Alaα180, Valα181, Asnβ258, Metβ259, and Lysβ352. The ability of the molecule to freely rotate and position its substituents, such as the 4'-methoxyphenyl or naphthyl group, into favorable pockets within the binding site is critical for achieving high potency. Attempts to conformationally restrict these groups, for instance by introducing a methyl group ortho to the 4'-methoxy group, have led to a decrease in potency, suggesting that such restrictions prevent the molecule from achieving its ideal binding conformation.
Elucidation of Key Pharmacophoric Features
Based on extensive SAR and conformational studies, a clear pharmacophore model for potent this compound-based microtubule targeting agents has emerged. The essential features include:
The this compound Scaffold : This core structure serves as the fundamental anchor, making crucial hydrophobic interactions with the target protein.
N-Methyl Aniline Linker at C4 : The presence of an N-methylated amine at the 4-position is important for maintaining high potency.
A Substituted Aromatic Ring : An aromatic ring (such as phenyl or naphthyl) attached to the N-methyl amine is required.
Para-Position Substituent with H-Bond Acceptor : The aromatic ring must be substituted at the para-position (or an equivalent position on a naphthyl ring) with an electron-donating group that also possesses a hydrogen bond acceptor atom, such as the oxygen in a methoxy group or the sulfur in a methylthio group.
This combination of a rigid core with a flexible, specifically substituted aromatic side chain defines the key elements required for potent biological activity in this chemical series.
Structure-Metabolism Relationship (SMR) Studies
Understanding the metabolic fate of this compound derivatives is crucial for developing compounds with favorable pharmacokinetic profiles. Studies have shown that the structure of the compound directly influences its metabolic stability and pathways.
The lead compound bearing a 4'-methoxyphenyl moiety was found to be susceptible to O-demethylation, a common metabolic pathway for such groups. The resulting metabolite, with a 4'-hydroxy group, was found to be significantly less potent (IC₅₀ = 405 nM) than the parent compound (IC₅₀ = 7.0 nM). This metabolic instability and the poor activity of the metabolite prompted the exploration of alternative substituents.
The 4'-methylthio (-SCH₃) analog was investigated as a replacement. Incubation of this compound with human liver microsomes revealed that its primary metabolic pathway was oxidation of the sulfur atom to a methylsulfinyl group (-SOCH₃). Notably, this metabolite retained high potency, being equipotent with the original 4'-methoxy lead compound.
Similarly, the metabolism of a 4'-dimethylamino (-N(CH₃)₂) analog was predicted to proceed via N-demethylation to form monomethylamino and primary amino metabolites. These potential metabolites were synthesized and evaluated to understand the full metabolic cascade and its effect on activity.
| Parent Compound (4'-Substituent) | Primary Metabolite (4'-Substituent) | Parent IC₅₀ (nM) | Metabolite IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | -OH (Hydroxy) | 7.0 | 405 | nih.gov |
| -SCH₃ (Methylthio) | -SOCH₃ (Methylsulfinyl) | 4.6 | 7.9 | nih.gov |
| -N(CH₃)₂ (Dimethylamino) | -NHCH₃ (Monomethylamino) | Potent | Synthesized for evaluation | nih.gov |
These SMR studies demonstrate that strategic modification of the 4'-substituent can be used to mitigate metabolic liabilities while preserving or even enhancing biological activity, leading to the development of more robust drug candidates.
Identification of Metabolically Labile Sites
Metabolic instability can significantly impact the efficacy and duration of action of therapeutic agents. For derivatives of this compound, specific structural moieties have been identified as being particularly susceptible to metabolic transformation.
One key area of metabolic lability is the para-methoxyphenyl moiety . This group is prone to O-demethylation, a common metabolic pathway for many drugs. nih.gov For instance, in a potent cyclopenta[d]pyrimidine-based antitubulin agent, this O-demethylation was identified as a primary metabolic route. nih.gov
Another identified site of metabolic vulnerability is the dimethylaminophenyl moiety . This group is subject to N-demethylation, where one or both methyl groups are removed by metabolic enzymes. nih.gov This process can lead to the formation of monomethylamino and amino metabolites. nih.gov
To address these metabolic liabilities, researchers have explored alternative substitutions. One such modification is the replacement of the metabolically unstable methoxy group with a methylthio (S-methyl) group . Subsequent investigation of this analog revealed that the primary metabolic transformation was the oxidation of the methylthio group to a methyl sulfinyl group . researchgate.net
Correlation Between Metabolic Stability and Biological Activity of Derivatives
A strong correlation has been established between the metabolic stability of this compound derivatives and their biological activity, particularly their antiproliferative effects. The metabolic transformation of these compounds often leads to a significant alteration in their potency.
In the case of the derivative with a para-methoxyphenyl group (Compound 1 ), its O-demethylated metabolite (Compound 2 ) was synthesized and evaluated. The metabolite exhibited substantially reduced antiproliferative activity, with an IC50 value of 405 nM in MDA-MB-435 melanoma cells, compared to the parent compound's IC50 of 7.0 nM. nih.gov This finding underscores the importance of the para-methoxyphenyl moiety for potent biological activity and highlights how its metabolic conversion is detrimental to efficacy. nih.gov
Similarly, for the derivative containing a 4'-dimethylamino group (Compound 4 ), its potential N-demethylated metabolites (Compounds 7 and 8 ) were also synthesized to assess their activity. nih.gov
Conversely, strategic modifications to improve metabolic stability have led to derivatives with retained or even enhanced potency. The S-methyl analog (Compound 3 ) was found to be more potent than the original methoxy-substituted compound, with an IC50 of 4.6 nM in MDA-MB-435 cells. researchgate.net Crucially, its primary metabolite, the methyl sulfinyl analog (Compound 5 ), was found to be equipotent with the lead compound 1 , demonstrating an IC50 of 7.9 nM. researchgate.net This indicates that the metabolic oxidation of the methylthio group does not lead to a significant loss of biological activity, presenting a promising strategy for designing more robust therapeutic agents. researchgate.net
The following table summarizes the antiproliferative activity of key this compound derivatives and their metabolites.
| Compound Number | R Group | IC50 (nM) in MDA-MB-435 cells |
| 1 | -OCH3 | 7.0 |
| 2 (Metabolite of 1 ) | -OH | 405 |
| 3 | -SCH3 | 4.6 |
| 4 | -N(CH3)2 | Not specified |
| 5 (Metabolite of 3 ) | -S(O)CH3 | 7.9 |
| 7 (Metabolite of 4 ) | -NHCH3 | Not specified |
| 8 (Metabolite of 4 ) | -NH2 | Not specified |
Computational Chemistry and Molecular Modeling in 4h Cyclopenta D Pyrimidine Research
Ligand-Based Drug Design Approaches
Ligand-based methods are particularly useful when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key physicochemical properties and structural features of 4H-cyclopenta[d]pyrimidine derivatives that are critical for their biological activity. By establishing a mathematical correlation between the structural attributes of a series of compounds and their observed biological responses, QSAR models can be used to predict the activity of novel analogs, thus prioritizing synthetic efforts.
For fused pyrimidine (B1678525) systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For instance, in a study on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, CoMFA and CoMSIA models were developed to understand their cytotoxic activities against the H460 cancer cell line. The resulting models, which exhibited good statistical significance (CoMFA: q² = 0.436, r² = 0.937; CoMSIA: q² = 0.706, r² = 0.947), provided contour maps that highlighted the regions where steric, electrostatic, and hydrophobic fields influence the biological activity. Such models can be invaluable for the rational design of novel thienopyrimidines and, by extension, other fused pyrimidines like this compound, as highly potent and selective cytotoxic agents nih.gov. The 4D-QSAR methodology further enhances these models by incorporating the conformational flexibility of the ligands, offering a more dynamic and realistic representation of the ligand-receptor interactions nih.gov.
Pharmacophore modeling is another powerful ligand-based technique used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. A pharmacophore model can be generated from a set of active compounds, even in the absence of a known receptor structure nih.gov.
For pyrimidine-based inhibitors of various kinases, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, the essential pharmacophoric features for Epidermal Growth Factor Receptor (EGFR) inhibitors often include a flat heteroaromatic system to occupy the adenine (B156593) binding pocket, forming hydrogen bonds with key amino acid residues like Met769, Thr790, and Thr854 nih.gov. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds, including those based on the this compound core, that are likely to exhibit the desired biological activity.
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the structural information of the target's binding site to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to study the interactions of this compound derivatives with their biological targets.
Tubulin: Several studies have explored the interaction of cyclopenta[d]pyrimidine derivatives with tubulin at the colchicine (B1669291) binding site. For example, molecular docking of a series of tubulin targeting agents revealed that the cyclopenta[d]pyrimidine scaffold forms hydrophobic interactions with key residues such as Alaα180, Valα181, Asnβ258, Metβ259, and Lysβ352 nih.gov. These interactions are crucial for the potent antiproliferative activities observed for these compounds nih.gov. The pyrimidine and quinoxalinone moieties of some analogs were found to form hydrogen bonding interactions with the β and α subunits of tubulin, respectively nih.gov.
EGFR: The this compound scaffold has also been investigated as a potential core for EGFR inhibitors. Molecular docking studies of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines into the kinase domain of EGFR have helped to elucidate the binding modes of these compounds nih.gov. The relatively planar core structure, along with favorable hinge-binding substructures, contributes to their cytotoxic effects against glioblastoma cell lines nih.gov. Similarly, fluorocyclopentenyl-pyrimidine derivatives have been computationally explored as potential EGFR inhibitors, with docking studies revealing potent interactions within the active pocket of the EGFR tyrosine kinase nih.gov.
PI3K: The fused pyrimidine scaffold is also a key feature of many Phosphoinositide 3-kinase (PI3K) inhibitors. Computational repurposing studies of FDA-approved drugs containing a fused pyrimidine moiety have identified potential PI3K inhibitors through molecular docking, MMGBSA analysis, and molecular dynamics simulations nih.gov. These studies provide a rationale for exploring this compound derivatives as potential modulators of the PI3K signaling pathway.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time, providing a more realistic picture of the binding event than static docking poses. MD simulations can be used to assess the stability of the docked conformation, refine the binding pose, and calculate binding free energies nih.govrsc.org.
For fused pyrimidine derivatives targeting EGFR, MD simulations have been used to confirm the stability of the ligand within the active site and to validate the binding modes predicted by molecular docking nih.gov. Similarly, in the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, MD simulations provided insights into the inhibitory mechanisms and the specific interactions that contribute to the binding affinity mdpi.com. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the molecular basis of inhibition.
Quantum chemical studies, such as Density Functional Theory (DFT) calculations, are used to investigate the electronic properties of this compound derivatives. These studies can provide valuable information about the molecule's reactivity, stability, and intermolecular interactions.
For instance, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is an indicator of the molecule's chemical reactivity and stability. In a computational study of fluorocyclopentenyl-pyrimidine derivatives as potential EGFR inhibitors, the HOMO-LUMO energy gap was calculated to assess their electronic properties nih.gov. Such quantum chemical parameters can be used as descriptors in QSAR studies to build more predictive models of biological activity.
Quantum Chemical Studies
Electronic Structure Calculations (e.g., DFT applications)
The electronic structure of a molecule is fundamental to its chemical and physical properties. Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the distribution of electrons within the this compound system. DFT has been widely applied to various pyrimidine derivatives to understand their electronic characteristics, stability, and spectroscopic properties.
DFT calculations typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following optimization, various electronic properties are calculated. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Another important tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the this compound scaffold, an MEP map would reveal the nucleophilic character of the nitrogen atoms in the pyrimidine ring, which possess lone pairs of electrons, and the electrophilic character of hydrogen atoms or regions with lower electron density. This information is crucial for predicting how the molecule will interact with other reagents and biological targets. For instance, studies on substituted cyclopenta[d]pyrimidine derivatives have used electrostatic surface calculations to understand their interaction within the binding sites of proteins. nih.gov
While specific DFT data for the parent this compound is not extensively detailed in dedicated publications, the principles are well-established from studies on analogous fused pyrimidine systems. The table below illustrates the typical electronic structure data obtained from DFT calculations for a heterocyclic molecule.
| Calculated Property | Typical Value (Illustrative) | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to kinetic stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Theoretical Prediction of Reactivity and Stability
Building upon the electronic structure data from DFT calculations, a range of global reactivity descriptors can be calculated to theoretically predict the reactivity and stability of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's chemical behavior.
The energies of the HOMO and LUMO are used to determine several key reactivity indices:
Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added.
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule (larger η) is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. A softer molecule is more reactive.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index measures the ability of a molecule to accept electrons. It is useful for classifying molecules as strong or marginal electrophiles.
These theoretical descriptors allow for a comparative analysis of stability and reactivity across a series of related compounds. For example, by calculating these parameters for different substituted derivatives of this compound, one could predict how adding an electron-donating or electron-withdrawing group would alter the molecule's reactivity. Studies on various pyrimidine-based compounds have successfully used these descriptors to rationalize their observed chemical behavior and biological activity.
The following interactive table summarizes these reactivity descriptors and their significance, illustrating the type of predictive data generated through computational studies.
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer; relates to stability |
| Chemical Softness (S) | 1 / η | Indicates polarizability and higher reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character |
Through the systematic application of these computational methods, a detailed theoretical profile of this compound can be established, providing a robust foundation for predicting its behavior and guiding the design of new molecules with tailored properties.
Advanced Structural Elucidation and Characterization Techniques
X-ray Crystallography of 4H-Cyclopenta[d]pyrimidine Derivatives
X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a compound. For derivatives of this compound, this method has been instrumental in confirming their synthesis and understanding their three-dimensional geometry.
In a notable study focusing on potent tubulin polymerization inhibitors, the crystal structures of several complex cyclopenta-pyrimidinyl dihydroquinoxalinone analogues were determined. rhhz.net Although the full crystallographic data for the isolated small molecules were not the primary focus of the publication, the high-resolution structures obtained from co-crystallization with tubulin unequivocally confirmed the molecular geometry of the ligands themselves. These analyses are critical for validating the outcomes of chemical synthesis and providing an accurate structural basis for computational modeling and quantitative structure–activity relationship (QSAR) studies. rhhz.net The fused cyclopenta ring imposes specific conformational constraints on the pyrimidine (B1678525) system, which can be precisely mapped through crystallographic analysis.
Another study on a related pyrimidine derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, illustrates the detailed structural information that can be obtained. The compound was found to crystallize in the monoclinic P21/n space group. researchgate.net The analysis revealed the stabilization of the molecular structure through intramolecular hydrogen bonds and the nature of the intermolecular interactions that govern the crystal packing. researchgate.net While not a direct derivative of this compound, this example highlights the level of detail that X-ray crystallography provides for substituted pyrimidines.
Table 1: Illustrative Crystallographic Data for a Pyrimidine Derivative This table is an example based on a related pyrimidine structure to illustrate typical data obtained from X-ray crystallography.
| Parameter | Value | Reference |
| Compound Name | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | researchgate.net |
| Formula | C13H15N5OS | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| a (Å) | 8.5657(5) | researchgate.net |
| b (Å) | 9.3203(5) | researchgate.net |
| c (Å) | 18.2134(10) | researchgate.net |
| β (°) | 91.540(4) | researchgate.net |
| Z | 4 | researchgate.net |
Co-crystallography of Ligand-Protein Complexes for Binding Mode Analysis
Determining the atomic-level interactions between a ligand and its protein target is a crucial step in drug discovery and for understanding biological mechanisms. nih.gov Co-crystallography, where a protein-ligand complex is crystallized and analyzed via X-ray diffraction, provides a definitive view of the binding mode.
The therapeutic potential of cyclopenta-pyrimidine derivatives as anticancer agents has been significantly illuminated through co-crystallography. rhhz.net In a study on novel tubulin inhibitors, five representative cyclopenta-pyrimidinyl dihydroquinoxalinone compounds were successfully co-crystallized with tubulin. rhhz.netresearchgate.net This work provided direct, high-resolution evidence that these ligands bind to the colchicine (B1669291) site of tubulin. rhhz.netresearchgate.net
The analysis of the co-crystal structures revealed key binding interactions:
Hydrogen Bonding: The pyrimidine portion of the molecules was observed to form water-mediated hydrogen bonds with the amino acid residues β-Cys239 and β-Val236 of tubulin. rhhz.net These interactions are critical for anchoring the ligand in the binding site.
The detailed insights from these co-crystal structures are invaluable for structure-based drug design, allowing for the rational optimization of ligands to enhance binding affinity and selectivity. rhhz.net The process of obtaining such complex structures can be challenging, often requiring extensive screening of crystallization conditions and may involve techniques like co-soaking or ligand displacement in pre-existing protein crystals. rsc.org
Table 2: Key Interactions of Cyclopenta-Pyrimidinyl Derivatives in the Tubulin Colchicine Site
| Interacting Ligand Moiety | Protein Residue/Environment | Type of Interaction | Reference |
| Pyrimidine Ring | β-Cys239, β-Val236 | Water-mediated hydrogen bonds | rhhz.net |
| Fused Cyclopentane (B165970) Ring | Hydrophobic pocket of β-tubulin | Hydrophobic interactions | rhhz.net |
Advanced Spectroscopic Methods for Conformational and Mechanistic Insights (e.g., NOESY)
While X-ray crystallography provides a detailed picture of a molecule's solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for studying the structure and dynamics of molecules in solution, which is more representative of the physiological environment.
Standard one-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the identity and purity of newly synthesized this compound derivatives. For example, in the characterization of 2-Amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine, ¹H NMR signals clearly identified the protons of the cyclopentane ring (e.g., multiplets at δ 1.79 and 2.90 ppm for CH₂ groups) and the pyrimidine ring (a singlet at δ 5.20 ppm for the pyrimidine-H).
For deeper conformational and mechanistic insights, advanced two-dimensional (2D) NMR techniques are employed. Nuclear Overhauser Effect SpectroscopY (NOESY) is particularly powerful for determining the spatial proximity of protons within a molecule. A NOESY experiment detects through-space interactions between protons that are typically less than 5 Å apart. By analyzing the cross-peaks in a NOESY spectrum, it is possible to:
Determine the relative stereochemistry of substituents.
Elucidate the preferred conformation of flexible rings or side chains.
Identify the orientation of different parts of the molecule relative to each other.
Although a specific NOESY study on this compound was not found in the surveyed literature, the methodology is widely applied to similar heterocyclic systems. For instance, detailed ¹H NMR studies on a furanopyrimidine nucleoside allowed researchers to determine that the molecule exists in solution as a mixture of two different ribose conformations (C2'-endo and C3'-endo), and to quantify their ratio. A NOESY experiment in such a case would provide definitive evidence for the syn or anti conformation of the base relative to the sugar ring by identifying correlations between the base protons and the sugar protons. This approach provides crucial information about the molecule's dynamic behavior in solution, which directly impacts its ability to interact with a biological target.
Table 3: Representative ¹H NMR Data for a Tetrahydro-Cyclopenta[d]pyrimidine Derivative
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |
| CH₂ (cyclopentane) | 1.79 | multiplet | |
| CH₂ (cyclopentane) | 2.90 | multiplet | |
| NH₂ | 3.6 | broad | |
| Pyrimidine-H | 5.20 | singlet | |
| Ar-H, NH, =CH | 7.21-7.70 | multiplet |
Emerging Research Directions and Therapeutic Potential
Rational Design of Potent and Selective Agents
The rational design of agents based on the 4H-Cyclopenta[d]pyrimidine core is heavily reliant on understanding its structure-activity relationships (SAR). nih.gov By systematically modifying substituents on the pyrimidine (B1678525) and cyclopentane (B165970) rings, researchers can fine-tune the pharmacological properties of the resulting compounds to enhance potency and selectivity. nih.gov
A significant area of focus has been the development of microtubule targeting agents. nih.gov For instance, a series of cyclopenta[d]pyrimidine-based antitubulin agents demonstrated that the presence of a para-methoxyphenyl moiety was crucial for potent antiproliferative activity. nih.gov However, this group was susceptible to metabolic O-demethylation, leading to a less potent metabolite. nih.gov This finding propelled the rational design of new analogs to improve metabolic stability while retaining high potency. nih.gov
Subsequent research led to the discovery that varying the heteroatom substituent at the 4'-anilino site could significantly impact efficacy. The S-methyl analog, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, emerged as a highly potent compound with an IC50 value of 4.6 nM in MDA-MB-435 melanoma cells. nih.gov This increased potency was attributed to the enhanced hydrophobicity and passive diffusion conferred by the 4′-SMe group. nih.gov Molecular modeling studies confirmed that these compounds bind to the colchicine (B1669291) site of tubulin, with the cyclopenta[d]pyrimidine scaffold forming key hydrophobic interactions with amino acid residues such as Alaα180, Valα181, and Metβ259. nih.gov
Further SAR studies on related scaffolds have shown that the nature of substituents plays a critical role. For example, in a series of thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (like Cl, F, Br) on the benzene (B151609) ring at the C-4 position exhibited better antitumor activity than those with electron-donating groups (like OCH3, H). mdpi.com These principles of rational design, focusing on metabolic stability, cellular permeability, and specific interactions with the target protein, are pivotal for developing selective and potent agents.
| Compound | Key Substituent | IC50 (nM) in MDA-MB-435 Cells | Rationale/Key Finding |
|---|---|---|---|
| Compound 1 | 4'-OCH3 (para-methoxyphenyl) | 7.0 | Potent parent compound, but metabolically liable. |
| Compound 2 | 4'-OH (O-demethylated metabolite) | 405 | Metabolite shows significantly reduced potency. |
| Compound 3 | 4'-SMe (S-methyl analog) | 4.6 | More potent than parent compound; enhanced hydrophobicity. |
| Compound 5 | 4'-S(O)Me (Sulfinyl metabolite) | 7.9 | Primary metabolite of Compound 3, retains high potency. |
Development of Multi-Targeting Therapies
Complex diseases such as cancer often involve multiple pathological pathways, making them difficult to treat with single-target agents. nih.gov This has led to a growing interest in multi-target therapeutics, where a single molecule is designed to interact with several targets simultaneously. nih.govnih.gov This approach can offer improved efficacy, reduce the potential for drug resistance, and provide a better safety profile compared to combination therapies using multiple drugs. nih.gov
The this compound scaffold is well-suited for the development of such multi-target agents. Its versatile structure can be decorated with different pharmacophores to engage with distinct biological targets. Research has pointed towards the development of cyclopenta[d]pyrimidines that function as multitargeted receptor tyrosine kinase (RTK) inhibitors and microtubule targeting agents. nih.gov This dual mechanism is particularly promising for cancer therapy, as it can simultaneously inhibit cell signaling pathways that drive proliferation and disrupt the cytoskeleton essential for cell division.
The broader pyrimidine scaffold has been successfully used to create multi-targeted drugs. For example, lapatinib (B449) is an anticancer drug that dually inhibits the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR) tyrosine kinases. nih.gov Similarly, in the field of diabetes, pyrimidine derivatives are being explored for their ability to modulate multiple pathways, including DPP-4 inhibition and GLP-1 receptor activation. nih.gov These examples highlight the potential of designing this compound derivatives that can hit a combination of therapeutically relevant targets, leading to more effective treatments for complex multifactorial diseases.
Innovative Synthetic Methodologies for Future Drug Discovery
The advancement of drug discovery programs relies heavily on the availability of efficient and versatile synthetic routes to construct core scaffolds and their analogs. For the this compound system, innovative methodologies are being developed to streamline the synthesis process, improve yields, and allow for greater structural diversity.
A common and effective synthesis begins with a commercially available cyclopentanone (B42830) derivative. nih.gov For example, the cyclization of 2-oxocyclopentane-1-carbaldehyde (B3046085) with acetamidine (B91507) hydrochloride can afford the core cyclopenta[d]pyrimidine structure. nih.gov This intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl3) to produce a 4-chloro derivative. nih.gov This chlorinated intermediate is a key building block, as the chlorine atom can be readily displaced by various nucleophiles, such as substituted anilines, to generate a diverse library of compounds for biological screening. nih.gov
Researchers are also exploring novel cyclization strategies for related fused-pyrimidine systems. One such method involves a hydrazine-induced cyclization to form a fused pyrimidine ring, which is a key step in a six-step sequence to prepare tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov Another approach describes an efficient two-step procedure to synthesize N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from readily available reagents. mdpi.com These streamlined methods, which often involve fewer steps and milder conditions, are crucial for the rapid and cost-effective production of compound libraries needed for high-throughput screening and lead optimization. mdpi.comchemistryviews.org The development of such innovative and scalable synthetic routes is essential for advancing the this compound scaffold from a promising chemical entity to a viable clinical candidate.
Exploration of New Biological Targets and Pathways
While microtubule assembly is a well-established target for this compound derivatives, the versatility of the pyrimidine scaffold suggests a much broader therapeutic potential. nih.govnih.gov Researchers are actively exploring new biological targets and pathways where this core structure could be therapeutically relevant. The principle of scaffold hopping, where a known active core is used as a template to find drugs for different targets, is a key strategy in this exploration.
The broader class of fused pyrimidines has demonstrated activity against a wide array of biological targets, indicating promising avenues for future research on cyclopenta[d]pyrimidine analogs. nih.gov These targets span multiple disease areas:
Oncology: Beyond tubulin, cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are attractive targets for cancer therapy. rsc.org Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel and potent CDK2 inhibitors. rsc.org Human topoisomerase II, another validated cancer target, is effectively inhibited by tetrahydropyrido[4,3-d]pyrimidines. nih.gov
Infectious Diseases: The scaffold has shown potential in antiviral applications. Certain pyrimido[4,5-d]pyrimidines exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Inflammatory and Cell Death Pathways: Necroptosis is a form of programmed cell death implicated in inflammatory diseases. Related heterocyclic structures have been developed as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. rsc.org
Metabolic Diseases: Pyrimidine derivatives have been investigated as multifaceted antidiabetic agents, targeting pathways involving DPP-4 inhibition, α-glucosidase modulation, and GLP-1 receptor activation. nih.gov
This wide range of activities for structurally related compounds strongly suggests that libraries of this compound derivatives could yield novel inhibitors for these and other unexplored biological targets, opening up new therapeutic possibilities.
| Biological Target | Therapeutic Area | Active Scaffold Example | Reference |
|---|---|---|---|
| Tubulin | Oncology | Cyclopenta[d]pyrimidine | nih.govnih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Pyrazolo[3,4-d]pyrimidine | rsc.org |
| Topoisomerase II | Oncology | Tetrahydropyrido[4,3-d]pyrimidine | nih.gov |
| Receptor-Interacting Protein Kinase 1 (RIPK1) | Inflammatory Diseases | 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole | rsc.org |
| Coronavirus Proteins | Antiviral | Pyrimido[4,5-d]pyrimidine | mdpi.com |
| DPP-4, α-Glucosidase | Diabetes | Various Pyrimidine Hybrids | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI), machine learning (ML), and other computational tools is revolutionizing drug discovery. nih.gov These in silico methods are being increasingly applied to the design and optimization of pyrimidine-based compounds, including the this compound scaffold, to accelerate the development of new drugs. nih.govnih.gov
Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. dovepress.com For pyrimidine derivatives, docking studies have been instrumental in explaining structure-activity relationships by visualizing how different analogs fit into the active site of enzymes like lipoxygenase or CDK2. rsc.orgresearchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other binding forces, guiding medicinal chemists in designing modifications to improve binding affinity and selectivity. rsc.org
Q & A
Q. Methodology :
- NMR : ¹H-¹H COSY and NOESY experiments identify coupling patterns and spatial proximity of protons, critical for differentiating regioisomers (e.g., cyclopenta vs. indene fused systems) .
- IR Spectroscopy : Stretching frequencies of carbonyl groups (1650–1750 cm⁻¹) and C-N bonds (~1350 cm⁻¹) provide clues about electronic environments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns distinguish isomers with similar retention times in HPLC .
Contradictions in literature data (e.g., conflicting NMR shifts) often stem from solvent effects or impurities. Researchers should replicate experiments under identical conditions and consult the NIST WebBook for standardized references .
Advanced: How do electronic properties of this compound derivatives influence their performance in organic photovoltaic (OPV) devices?
Methodology :
The electron-deficient pyrimidine ring and π-conjugated cyclopenta system enhance charge transport in OPVs. Researchers use cyclic voltammetry to measure HOMO/LUMO levels and UV-Vis-NIR spectroscopy to assess absorption profiles . For example, doping 4H-cyclopenta derivatives with Lewis acids (e.g., BCF) or F4TCNQ increases conductivity by stabilizing charge-transfer states . Contradictions in device efficiency (e.g., PCE variations) may arise from differences in polymer crystallinity or dopant aggregation, addressed via atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) .
Advanced: How can computational methods reconcile conflicting reports on the carcinogenicity of cyclopenta-fused PAHs derived from this compound?
Methodology :
Cyclopenta[cd]pyrene, a derivative, shows carcinogenicity in mouse models via DNA adduct formation, but discrepancies exist in initiation-promotion assays . Computational QSAR models predict metabolic activation pathways (e.g., epoxidation by CYP450 enzymes), while molecular docking simulates interactions with DNA bases. Experimental validation involves ³²P-postlabeling assays to quantify adducts and knockout mouse models to isolate metabolic pathways . Contradictions may stem from variations in exposure routes (dermal vs. intraperitoneal) or species-specific metabolism, requiring cross-species comparative studies.
Basic: What are the challenges in scaling up the synthesis of this compound derivatives for bulk material studies?
Methodology :
Key challenges include low yields in cycloaddition steps and purification difficulties due to regioisomer formation. Scalable routes employ flow chemistry to enhance heat/mass transfer and microwave-assisted synthesis to accelerate reaction kinetics . Researchers should optimize solvent systems (e.g., switch from THF to DMF for better solubility) and use HPLC-MS for real-time monitoring of reaction progress .
Advanced: How do steric and electronic modifications of this compound affect its reactivity in transition-metal-catalyzed cross-coupling reactions?
Methodology :
Bulky substituents (e.g., tert-butyl groups) hinder oxidative addition in Pd-catalyzed couplings, necessitating ligand screening (e.g., XPhos vs. SPhos) to improve catalyst turnover . Hammett σ constants quantify electronic effects: electron-withdrawing groups (e.g., -CF₃) accelerate Suzuki-Miyaura reactions by stabilizing Pd intermediates . Contradictions in reported catalytic efficiencies often relate to trace metal impurities, mitigated by rigorous solvent degassing and catalyst pre-activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
